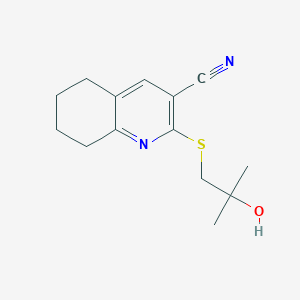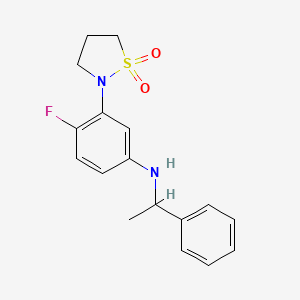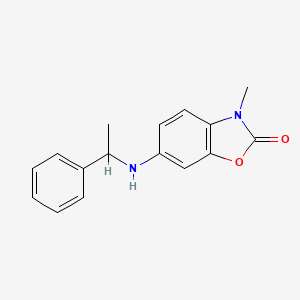![molecular formula C14H22N2OS B7593821 4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a thiazole derivative that belongs to the class of morpholine compounds.
Mécanisme D'action
The mechanism of action of 4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine are still being studied. However, it has been shown to have an effect on the growth and proliferation of cancer cells. It has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail. Additionally, it could be used as a tool for studying the role of protein kinases in cellular processes. Finally, it could be modified to improve its potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine involves the reaction of 4-(chloromethyl) morpholine and 4-cyclohexyl-1,3-thiazole-2-carbaldehyde in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The product is then purified using column chromatography.
Applications De Recherche Scientifique
4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used as a tool for studying the role of certain proteins in cellular processes.
Propriétés
IUPAC Name |
4-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-12(5-3-1)13-11-18-14(15-13)10-16-6-8-17-9-7-16/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRWXBHLRIFQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7593741.png)

![2-[2-(Furan-2-yl)azepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7593762.png)

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)

![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)


![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)


![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)